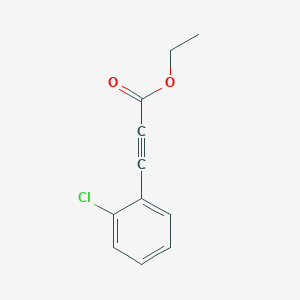

Ethyl 3-(2-chlorophenyl)prop-2-ynoate

Description

Ethyl 3-(2-chlorophenyl)prop-2-ynoate is an organochlorine compound featuring a propargyl ester backbone (prop-2-ynoate) with a 2-chlorophenyl substituent. This structure confers unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The triple bond in the propargyl group enhances reactivity, enabling participation in click chemistry, cycloadditions, and cross-coupling reactions . While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, analogs suggest moderate stability and solubility in polar aprotic solvents like DMSO or ethyl acetate .

Properties

IUPAC Name |

ethyl 3-(2-chlorophenyl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYUQMLODPIMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348883 | |

| Record name | ethyl 3-(2-chlorophenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24654-09-9 | |

| Record name | ethyl 3-(2-chlorophenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-chlorophenyl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

C2H5O2C−C≡CH+ClC6H4CH2Cl→C2H5O2C−C≡C−C6H4Cl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.

Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or Lindlar’s catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 3-(2-aminophenyl)prop-2-ynoate.

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of ethyl 3-(2-chlorophenyl)prop-2-ene or ethyl 3-(2-chlorophenyl)propanoate.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)prop-2-ynoate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Material Science: Utilized in the development of novel materials with specific properties.

Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)prop-2-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Ethyl 3-(2-chlorophenyl)prop-2-ynoate vs. Methyl 3-(4-chlorophenyl)prop-2-ynoate

- Substituent Position: The 2-chlorophenyl group in the target compound introduces ortho-substitution effects, leading to steric hindrance and altered electronic distribution compared to the para-substituted analog (methyl 3-(4-chlorophenyl)prop-2-ynoate) .

- Synthesis: Both compounds are synthesized via alkynylation reactions. Methyl 3-(4-chlorophenyl)prop-2-ynoate is produced from 1-chloro-4-ethynylbenzene in DMSO with an 82% yield, suggesting that the target compound may follow a similar pathway with 2-chloro-substituted precursors .

- Applications : The para-substituted analog is often used in polymer chemistry, whereas the ortho-substituted derivative may favor applications requiring hindered intermediates, such as asymmetric catalysis .

Ester Group Variations

This compound vs. Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate

- Functional Groups: Replacement of the 2-chlorophenyl group with 4-amino-3-fluorophenyl (C11H10FNO2) introduces hydrogen-bonding capability and electron-donating effects, altering reactivity in nucleophilic substitutions .

- Applications: The amino-fluoro derivative is discontinued in commercial catalogs, hinting at niche or experimental uses, such as fluorinated drug precursors, whereas the chloro variant likely serves as a more stable intermediate .

Propargyl vs. Propanoate Backbones

This compound vs. Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate

- Backbone Structure: The propargyl triple bond (prop-2-ynoate) enables linear geometry and participation in [2+2] cycloadditions, contrasting with the saturated propanoate’s flexibility and lower reactivity .

- Stereoelectronic Effects: The triple bond reduces electron density at the carbonyl, enhancing electrophilicity compared to the propanoate’s conjugated system .

Comparative Data Table

Research Findings and Implications

- Steric vs. Electronic Effects : Ortho-substituted propargyl esters (e.g., 2-chlorophenyl) exhibit reduced reactivity in planar transition states due to steric hindrance, favoring stepwise mechanisms over concerted pathways .

- Biological Activity : Chlorine and fluorine substituents enhance lipophilicity and bioavailability, as seen in agrochemical intermediates like prothioconazole derivatives .

- Synthetic Flexibility: Propargyl esters are pivotal in multicomponent reactions, with substituent positions dictating regioselectivity. For example, 4-chloro derivatives may undergo faster Sonogashira couplings than ortho-substituted analogs .

Biological Activity

Ethyl 3-(2-chlorophenyl)prop-2-ynoate, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of a chlorinated phenyl group and an alkyne functional group. The unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation to form carboxylic acids or ketones and reduction to alcohols or alkanes.

The primary mechanism of action for this compound involves its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function. Such modifications can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting their growth. The presence of the chlorine atom enhances its binding affinity to microbial targets, which may explain its efficacy.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have reported that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 3-(4-chlorophenyl)prop-2-enoate | Structure | Antimicrobial | Different chlorine position |

| Ethyl cinnamate | Structure | Antimicrobial | Lacks chlorine atom |

This compound is unique due to the ortho position of the chlorine atom, which may influence its reactivity compared to structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.